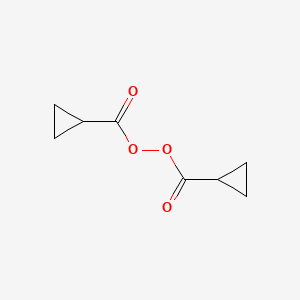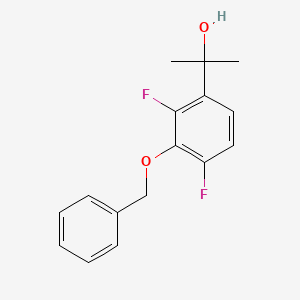
2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to a phenyl ring, which is further connected to a propan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate by reacting benzyl alcohol with a suitable halogenated phenyl compound under basic conditions.
Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at the 2 and 4 positions of the phenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Formation of the Propan-2-ol Moiety: The final step involves the formation of the propan-2-ol moiety by reacting the fluorinated benzyloxy intermediate with a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and fluorine atoms play a crucial role in modulating the compound’s binding affinity and specificity. The propan-2-ol moiety may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(Benzyloxy)-2-fluorophenyl)propan-2-ol: Similar structure but with only one fluorine atom.
2-(3-(Benzyloxy)-4-fluorophenyl)propan-2-ol: Similar structure but with the fluorine atom at a different position.
2-(3-(Benzyloxy)phenyl)propan-2-ol: Lacks fluorine atoms.
Uniqueness
2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the benzyloxy group and the difluorophenyl moiety provides a distinct structural framework that can be exploited for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H16F2O2 |
|---|---|
Poids moléculaire |
278.29 g/mol |
Nom IUPAC |
2-(2,4-difluoro-3-phenylmethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C16H16F2O2/c1-16(2,19)12-8-9-13(17)15(14(12)18)20-10-11-6-4-3-5-7-11/h3-9,19H,10H2,1-2H3 |
Clé InChI |
SXTWETHTKRZMAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C(=C(C=C1)F)OCC2=CC=CC=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)
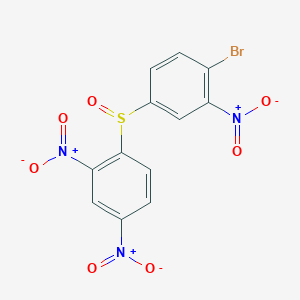
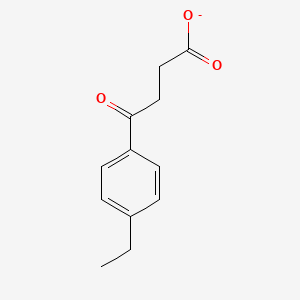
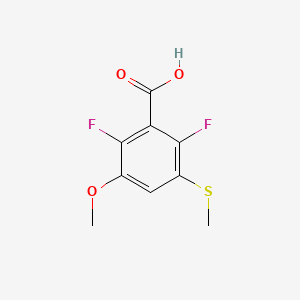
![(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane](/img/structure/B14758058.png)
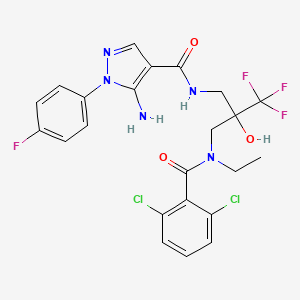
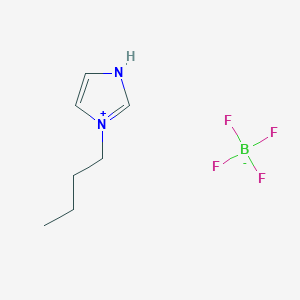



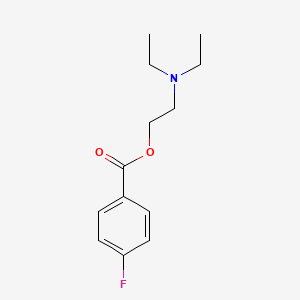
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
